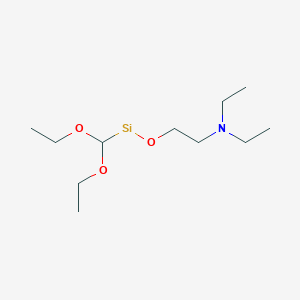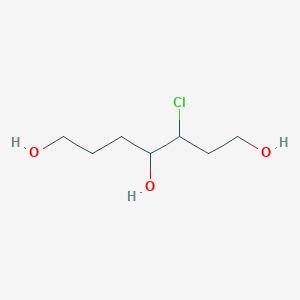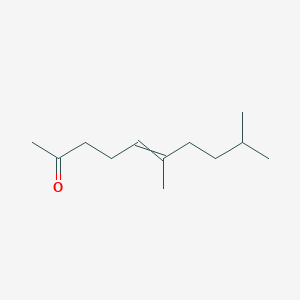
6,9-Dimethyldec-5-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethyldec-5-EN-2-one is an organic compound with the molecular formula C12H22O. It is a ketone with a double bond located at the fifth carbon and methyl groups at the sixth and ninth positions. This compound is known for its distinctive aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyldec-5-EN-2-one typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and acetone under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide, followed by dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Scientific Research Applications
6,9-Dimethyldec-5-EN-2-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6,9-Dimethyldec-5-EN-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
6,10-Dimethyl-5,9-undecadien-2-one: Known for its use in fragrances and flavors.
5,9-Undecadien-2-one, 6,10-dimethyl-: Another compound with similar structural features and applications.
Uniqueness: 6,9-Dimethyldec-5-EN-2-one is unique due to its specific placement of the double bond and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications.
Properties
CAS No. |
56105-80-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
6,9-dimethyldec-5-en-2-one |
InChI |
InChI=1S/C12H22O/c1-10(2)8-9-11(3)6-5-7-12(4)13/h6,10H,5,7-9H2,1-4H3 |
InChI Key |
UIYFFELKWXSYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=CCCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
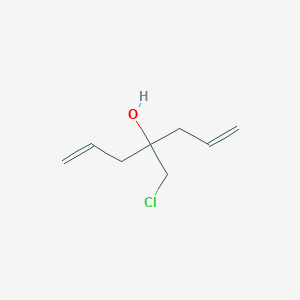
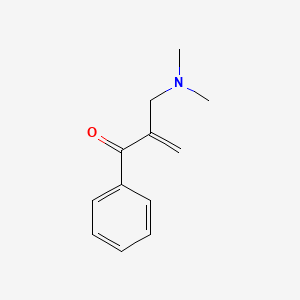
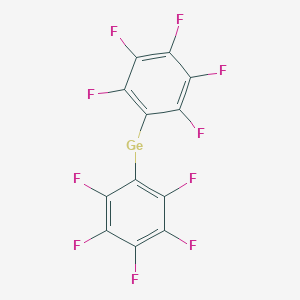
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
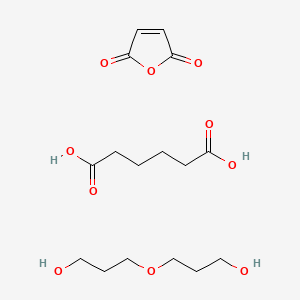
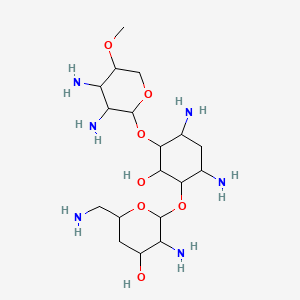
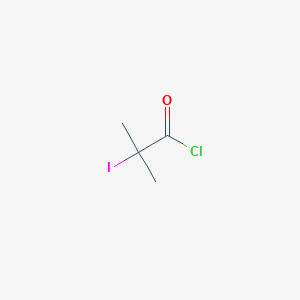
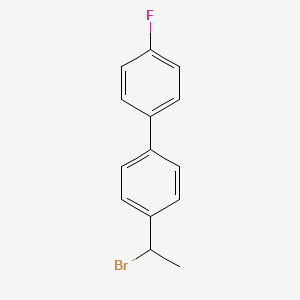
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
